molecular formula C10H8FNO4 B2920808 5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248360-65-6

5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2920808
CAS No.: 2248360-65-6
M. Wt: 225.175
InChI Key: PHNIMYKTUGDMOK-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that contains both an oxazolidine ring and a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical research. The presence of the fluorophenyl group imparts unique properties to the compound, making it a valuable subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with an appropriate oxazolidine precursor. One common method involves the use of a cyclization reaction where the aldehyde group of 3-fluorobenzaldehyde reacts with an amino alcohol to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In materials science, the compound is used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid: This compound shares the fluorophenyl group but has a pyridine ring instead of an oxazolidine ring.

    4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: This compound contains a triazole ring and a fluorophenyl group, similar to the oxazolidine compound.

    (5R)-5-(methyloxymethyl)-3-[4-(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl-2-oxazolidinone: This oxazolidinone derivative has different substituents but shares the oxazolidine core structure.

Uniqueness

5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the combination of the oxazolidine ring and the fluorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the fluorophenyl group enhances the compound’s reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNIMYKTUGDMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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